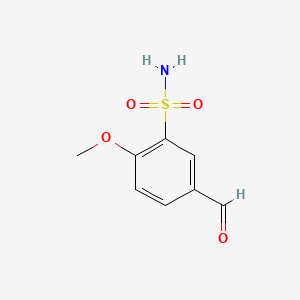

5-Formyl-2-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZZXVQYTQPBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105764-07-6 | |

| Record name | 5-Formyl-2-methoxybenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105764076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-FORMYL-2-METHOXYBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV74VN49KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 5 Formyl 2 Methoxybenzenesulfonamide

Established Synthetic Routes to 5-Formyl-2-methoxybenzenesulfonamide

Established methods for the synthesis of this compound predominantly rely on multi-step sequences starting from readily available aromatic precursors. These routes are characterized by functional group transformations leading to the desired product.

Stepwise Synthesis Approaches

A common and logical stepwise approach to this compound begins with a suitably substituted benzaldehyde (B42025). A plausible synthetic pathway initiates with 3-methoxybenzaldehyde. This strategy involves two key transformations: chlorosulfonation and amidation.

First, the aromatic ring of 3-methoxybenzaldehyde is subjected to chlorosulfonation. This electrophilic aromatic substitution introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene (B151609) ring. The reaction is typically carried out using chlorosulfonic acid, often in a chlorinated solvent such as dichloromethane (B109758). The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing group, and due to steric hindrance at the ortho positions, the sulfonyl chloride group is predominantly introduced at the para position relative to the methoxy group, which is also meta to the formyl group (-CHO).

Following the formation of the 5-formyl-2-methoxybenzenesulfonyl chloride intermediate, the next step is amidation. The sulfonyl chloride is converted to the corresponding sulfonamide (-SO₂NH₂) by reaction with an ammonia (B1221849) source. Aqueous ammonia is a common reagent for this transformation, effectively substituting the chloride atom to yield the final product, this compound. While this direct synthesis is not extensively detailed in easily accessible literature, analogous preparations of similar sulfonamides support the feasibility of this route.

An alternative stepwise synthesis has been reported for a structurally related compound, methyl 5-formyl-2-methoxybenzoate. This process starts with the methylation of salicylic (B10762653) acid, followed by formylation of the resulting methyl 2-methoxybenzoate using urotropine in the presence of methanesulfonic acid . This highlights a different strategy for introducing the formyl group onto a pre-existing methoxy-substituted aromatic ring, which could then be followed by sulfamoylation to arrive at the target molecule.

Catalytic Synthesis Methods

Catalysis is integral to modern organic synthesis, offering pathways to enhanced efficiency and selectivity. In the context of synthesizing this compound and its derivatives, catalytic methods are particularly relevant for specific transformations within the synthetic sequence.

While a direct catalytic synthesis of the title compound is not prominently reported, catalytic steps are crucial in the synthesis of related chiral molecules where this compound is a known impurity. For instance, in the synthesis of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a precursor to Tamsulosin, catalytic hydrogenation is a key step. This often involves the use of heterogeneous catalysts like palladium on carbon (Pd/C) for debenzylation or platinum oxide (PtO₂) for the reduction of imines. These catalytic hydrogenations are critical for establishing the desired stereochemistry in the final active pharmaceutical ingredient.

Furthermore, the broader field of organic synthesis is witnessing the development of catalytic systems for reactions such as selective oxidation and dehydration, which are relevant to the synthesis of platform chemicals like 2,5-diformylfuran (DFF) from carbohydrates. These advancements point towards the potential for developing novel catalytic methods for the direct and selective formylation or sulfamoylation of aromatic substrates, which could be applied to the synthesis of this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of any synthetic route is critically dependent on the optimization of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. For the multi-step synthesis of this compound and related compounds, several factors are crucial for optimization.

Key parameters for optimization in the synthesis of this compound would include:

Temperature: Controlling the temperature during chlorosulfonation is critical to prevent side reactions and decomposition.

Reaction Time: Ensuring complete reaction without the formation of by-products requires careful monitoring of the reaction time for each step.

Reagent Stoichiometry: The molar ratios of reactants, such as the amount of chlorosulfonic acid and ammonia, need to be carefully controlled to ensure efficient conversion and minimize waste.

Solvent Choice: The selection of an appropriate solvent can significantly impact reaction rates, yields, and the ease of product isolation.

A patent for the synthesis of methyl 5-formyl-2-methoxybenzoate reported a yield of up to 94% by optimizing the reaction temperature and the ratio of reactants during the formylation step . This demonstrates that substantial improvements in efficiency can be realized through careful process development.

Table 1: Key Optimization Parameters in Sulfonamide Synthesis

| Parameter | Importance | Typical Considerations |

| Temperature | Controls reaction rate and selectivity; prevents decomposition. | Low temperatures for exothermic reactions like chlorosulfonation. |

| Reaction Time | Ensures complete conversion; minimizes side-product formation. | Monitored by techniques like TLC or HPLC. |

| Reagent Ratio | Maximizes yield and minimizes waste. | Stoichiometric or slight excess of reagents. |

| Solvent | Affects solubility, reaction rate, and work-up. | Inert solvents for sensitive reactions. |

Novel Approaches and Advanced Synthetic Techniques for this compound

Stereoselective Synthesis and Chiral Induction in Derivatives

While this compound itself is an achiral molecule, it serves as a precursor or is an impurity in the synthesis of chiral pharmaceuticals like Tamsulosin. The therapeutic activity of Tamsulosin is attributed to its (R)-enantiomer, making the stereoselective synthesis of its intermediates a critical area of research .

The synthesis of chiral derivatives often involves the introduction of a stereocenter through various asymmetric synthesis techniques. These can include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction to produce a specific stereoisomer.

Chiral Catalysis: Asymmetric catalysts, including enzymes or metal-ligand complexes, can be used to favor the formation of one enantiomer over the other.

Resolution of Racemates: A racemic mixture of a chiral intermediate can be separated into its individual enantiomers through techniques such as diastereomeric salt formation with a chiral resolving agent.

For example, the synthesis of chiral amines, which are key intermediates for many pharmaceuticals, can be achieved with high enantiomeric excess using modern catalytic methods. While specific applications to derivatives of this compound are not widely documented, the principles of stereoselective synthesis are directly applicable to the creation of novel chiral compounds from this versatile intermediate.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce the environmental impact of chemical manufacturing. The application of these principles to the synthesis of this compound can lead to more sustainable processes.

Key green chemistry principles relevant to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of by-products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or employing solvent-free reaction conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents.

Recent advancements in the synthesis of sulfonamides have explored greener approaches. For instance, mechanochemistry , which involves conducting reactions in the solid state by grinding, has been shown to be an effective and solvent-free method for the synthesis of various organic compounds, including sulfonamides chemistryworld.com. This technique can lead to shorter reaction times and reduced waste.

Another promising green technology is electrochemical synthesis . This method uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and operating under mild conditions. The electrochemical synthesis of aromatic sulfonamides has been demonstrated, offering a potentially cleaner route to this class of compounds chemistryworld.comnih.gov.

Furthermore, the use of flow chemistry , where reactions are carried out in a continuous stream rather than in a batch reactor, can offer better control over reaction parameters, improved safety, and easier scalability, all of which align with the principles of green chemistry.

Table 2: Application of Green Chemistry Principles to Sulfonamide Synthesis

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Potential Benefit |

| Waste Prevention | One-pot synthesis, minimizing intermediate isolation steps. | Reduced solvent use and material loss. |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions (mechanochemistry). | Reduced toxicity and environmental impact. |

| Energy Efficiency | Reactions at room temperature (e.g., some electrochemical methods). | Lower energy consumption and cost. |

| Catalysis | Use of heterogeneous or recyclable catalysts. | Reduced waste and improved process economy. |

| Novel Technologies | Mechanochemistry, electrochemistry, flow chemistry. | Improved efficiency, safety, and sustainability. |

Flow Chemistry and Continuous Processing for Scalable Production

The pharmaceutical industry is increasingly adopting flow chemistry and continuous processing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, owing to advantages such as enhanced safety, improved heat and mass transfer, higher yields, and greater scalability compared to traditional batch processes. azolifesciences.commdpi.com While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to its production based on established methodologies for related compounds.

Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. wiley-vch.de The synthesis of sulfonyl chlorides, precursors to sulfonamides, has been successfully demonstrated in a continuous flow environment, showcasing improved safety and high space-time yield. rsc.org This approach could be adapted for the chlorosulfonation of 2-methoxybenzaldehyde followed by amination in a continuous multi-step synthesis.

Furthermore, flow chemistry has been effectively utilized for the synthesis of various pharmaceutical intermediates and APIs, including those with heterocyclic scaffolds. iitb.ac.inmtak.hu Automated flow-through systems have been developed for the production of secondary sulfonamides, demonstrating the potential for high-throughput synthesis and purification. nih.gov Such systems could be configured for the large-scale production of this compound, ensuring consistent quality and high productivity.

Table 1: Potential Advantages of Flow Chemistry for this compound Production

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Potential for thermal runaway, handling of hazardous reagents in large quantities. | Enhanced safety through smaller reaction volumes, better temperature control, and in-situ generation of reactive species. |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Straightforward scalability by running the process for longer durations or by "numbering-up" (using multiple reactors in parallel). iitb.ac.in |

| Efficiency | Often lower yields and requires intermediate isolation and purification steps. | Higher yields, improved selectivity, and potential for telescoping multiple reaction steps, reducing waste and processing time. mdpi.com |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time, leading to consistent product quality. |

Precursor and Intermediate Utility in Complex Molecule Synthesis

This compound as a Key Intermediate in Pharmaceutical Synthesis (e.g., Tamsulosin and related compounds)

This compound is a recognized intermediate in the synthesis of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia. chemicalbook.com While the direct precursor to Tamsulosin is often the related compound (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, the formyl derivative serves as a crucial starting point for its synthesis. epo.orgnih.govgoogle.comsemanticscholar.orgrsc.org

The synthesis of Tamsulosin from this compound typically involves a reductive amination reaction. The formyl group is reacted with an appropriate amine, followed by reduction of the resulting imine to form the desired secondary amine. This transformation is a key step in constructing the side chain of the Tamsulosin molecule.

Table 2: Key Intermediates in the Synthesis of Tamsulosin

| Compound Name | CAS Number | Role in Synthesis |

| This compound | 105764-07-6 | Starting material for the introduction of the aminopropyl side chain. |

| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | 119714-13-5 | Key chiral intermediate that is coupled with the 2-(2-ethoxyphenoxy)ethyl moiety. epo.org |

| Tamsulosin | 106133-20-4 | Final Active Pharmaceutical Ingredient. |

The synthesis of optically pure (R)-Tamsulosin is critical for its therapeutic efficacy. epo.org Therefore, synthetic routes often involve the use of chiral auxiliaries or enzymatic resolutions to introduce the desired stereochemistry at the aminopropyl side chain, which can be derived from the formyl group of this compound.

Derivatization Strategies Utilizing the Formyl and Sulfonamide Moieties

The formyl and sulfonamide groups of this compound offer a rich platform for chemical derivatization, allowing for the synthesis of a diverse range of compounds with potential biological activities.

Derivatization of the Formyl Group:

The aldehyde functionality is one of the most versatile groups in organic synthesis. The formyl group in this compound can undergo a variety of transformations:

Reductive Amination: As mentioned in the context of Tamsulosin synthesis, this is a key reaction to introduce amine functionalities.

Oxidation: The formyl group can be oxidized to a carboxylic acid, providing a handle for further modifications such as esterification or amidation.

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be used in ether or ester synthesis.

Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides allows for the formation of carbon-carbon double bonds, extending the carbon skeleton.

Condensation Reactions: The formyl group can react with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations to form a variety of α,β-unsaturated systems.

Cyanohydrin Formation: Addition of cyanide generates a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid.

Table 3: Representative Derivatization Reactions of the Formyl Group

| Reaction Type | Reagents | Product Functional Group |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH₄) | Primary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Compound |

Derivatization of the Sulfonamide Moiety:

The sulfonamide group, while generally stable, can also be a site for derivatization:

N-Alkylation/N-Arylation: The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups, leading to the formation of secondary or tertiary sulfonamides.

Hofmann Rearrangement: Under specific conditions, primary sulfonamides can undergo rearrangement to form sulfonylureas.

Modification of the Sulfonyl Group: While less common, the sulfonyl group itself can be subject to transformations, although this often requires harsh reaction conditions.

The ability to modify both the formyl and sulfonamide groups independently or in concert provides a powerful tool for medicinal chemists to generate libraries of novel compounds for drug discovery programs.

Chemical Reactivity and Transformation Mechanisms of 5 Formyl 2 Methoxybenzenesulfonamide

Reactivity of the Formyl Group in 5-Formyl-2-methoxybenzenesulfonamide

The formyl group (-CHO) is a versatile functional group that readily undergoes a variety of chemical reactions. Its reactivity in this compound is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Nucleophilic Addition Reactions

A notable example of a nucleophilic addition reaction is the formation of an imine (Schiff base). For instance, in a process related to the synthesis of Tamsulosin, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide reacts with benzaldehyde (B42025) derivatives. princeton.edu This suggests that this compound can react with primary amines to form the corresponding imine derivative.

Table 1: Factors Influencing Nucleophilic Addition to the Formyl Group

| Factor | Effect on Reactivity | Rationale |

| Aromatic Ring | Decreases reactivity | Resonance stabilization of the carbonyl group reduces the electrophilicity of the carbonyl carbon. acs.orggoogle.com |

| Methoxy (B1213986) Group (-OCH₃) | Decreases reactivity | The electron-donating nature of the methoxy group increases electron density at the carbonyl carbon, making it less attractive to nucleophiles. acs.org |

| **Sulfonamide Group (-SO₂NH₂) ** | Increases reactivity | As an electron-withdrawing group, it decreases electron density at the carbonyl carbon, enhancing its electrophilicity. acs.org |

Oxidation Reactions (e.g., to carboxylic acid derivatives)

The resulting carboxylic acid, 5-carboxy-2-methoxybenzenesulfonamide, would be a valuable intermediate for further synthetic modifications, such as esterification or amidation.

Reduction Reactions (e.g., to hydroxymethyl derivatives)

The formyl group can be reduced to a primary alcohol (hydroxymethyl group). This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vu.nl Sodium borohydride is a milder reducing agent and is generally selective for aldehydes and ketones. nih.gov The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

The product of this reduction, (5-(hydroxymethyl)-2-methoxyphenyl)sulfonamide, contains a reactive primary alcohol group that can participate in further reactions such as etherification or esterification. In the context of related syntheses, the reduction of imines formed from similar sulfonamide precursors is a key step, often utilizing reagents like sodium borohydride or sodium cyanoborohydride. googleapis.com

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key functional group in many pharmaceutical compounds and exhibits its own distinct reactivity.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group is generally considered to be a poor nucleophile due to the strong electron-withdrawing effect of the adjacent sulfonyl group. orgsyn.org Consequently, N-alkylation and N-acylation reactions often require specific conditions or catalysts.

N-Alkylation: The direct alkylation of primary sulfonamides with alkyl halides can be challenging. nih.gov However, methods have been developed using catalysts such as manganese or iridium complexes to facilitate the N-alkylation of sulfonamides with alcohols. nih.govresearchgate.net The use of strong bases like sodium hydride (NaH) can deprotonate the sulfonamide nitrogen, increasing its nucleophilicity and allowing it to react with alkylating agents. ncats.io

N-Acylation: Similar to alkylation, the N-acylation of sulfonamides can be sluggish. nih.gov The reaction with acylating agents like acid chlorides or anhydrides often requires the presence of a base or a catalyst. For instance, N-acylbenzotriazoles have been used as effective acylating agents for sulfonamides in the presence of sodium hydride. These reactions lead to the formation of N-acylsulfonamides, a class of compounds with significant biological activities. nih.gov

Table 2: Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Reaction | Reagents and Conditions | Reference(s) |

| N-Alkylation | Alcohols, Manganese catalyst | nih.gov |

| Alcohols, Iridium catalyst, Base (e.g., Cs₂CO₃) | researchgate.net | |

| Alkyl halides, Strong base (e.g., NaH) | ncats.io | |

| N-Acylation | Acid anhydrides, P₂O₅/SiO₂ catalyst | |

| N-acylbenzotriazoles, NaH |

Proton-Coupled Electron Transfer (PCET) Reactions

Proton-coupled electron transfer (PCET) is a mechanism that involves the concerted transfer of a proton and an electron. In the context of sulfonamides, PCET has been utilized to generate N-centered sulfonamidyl radicals. orgsyn.org These reactive intermediates can then participate in various synthetic transformations, such as the hydroamination of alkenes. vu.nl The process typically involves a photocatalyst and a base. The sulfonamide N-H bond undergoes homolytic cleavage through the joint action of a one-electron oxidant and a Brønsted base. vu.nl While direct PCET studies on this compound are not documented, the general principles are applicable to its sulfonamide moiety. The redox potential of the sulfonamide can influence the efficiency of the electron transfer process.

Electrophilic Aromatic Substitution on the Benzene Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the cumulative directing effects of its three substituents: the methoxy (-OCH₃), formyl (-CHO), and sulfonamide (-SO₂NH₂) groups. The outcome of such reactions is determined by the interplay between the activating and deactivating nature of these groups and their preference for directing incoming electrophiles to specific positions. imperial.ac.ukmasterorganicchemistry.com

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.com Conversely, the formyl and sulfonamide groups are both deactivating groups and meta-directors. imperial.ac.ukmasterorganicchemistry.com They withdraw electron density from the ring, making it less nucleophilic and directing incoming electrophiles to the positions meta to them. libretexts.org

In this compound, the positions on the ring are influenced as follows:

Position 3: ortho to the methoxy group and meta to the formyl group.

Position 4: meta to the methoxy group and ortho to the formyl group.

Position 6: ortho to the methoxy group and ortho to the sulfonamide group.

The powerful activating and ortho, para-directing effect of the methoxy group is generally dominant. However, the position para to the methoxy group is already occupied by the formyl group. The two available ortho positions (3 and 6) are electronically activated. Position 6 is sterically hindered by the adjacent bulky sulfonamide group. Position 3 is meta to the deactivating formyl group, which is favorable for meta-directors. Therefore, electrophilic attack is most likely to occur at the C3 position, which is activated by the methoxy group and is in a meta position relative to the formyl group.

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ (Methoxy) | C2 | Activating (Resonance) | ortho, para |

| -CHO (Formyl) | C5 | Deactivating (Inductive & Resonance) | meta |

| -SO₂NH₂ (Sulfonamide) | C1 | Deactivating (Inductive) | meta |

Multi-Component Reactions Involving this compound

The presence of a reactive aldehyde functionality makes this compound a suitable candidate for various multi-component reactions (MCRs). semanticscholar.org MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure, incorporating portions of all reactants into the final structure. semanticscholar.org

One of the most prominent MCRs for aldehydes is the Biginelli reaction. wikipedia.org This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). wikipedia.orgnih.gov These products are of significant interest in medicinal chemistry. nih.gov Given its structure, this compound can serve as the aldehyde component in a Biginelli-type reaction.

The general mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product. researchgate.net The reaction is highly versatile and can be performed with a wide range of substituted aromatic aldehydes.

Table 2: Representative Examples of the Biginelli Reaction with Various Aromatic Aldehydes

| Aldehyde Component | β-dicarbonyl Compound | Urea/Thiourea | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | >90 | wikipedia.org |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | NH₄Cl | 95 | nih.gov |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Thiourea | NH₄H₂PO₄ | 85 | nih.gov |

| 3-Nitrobenzaldehyde | Methyl acetoacetate | Urea | Silicotungstic Acid/A-15 | 95 | nih.gov |

This table illustrates the general applicability of the Biginelli reaction. Specific yields for this compound would require experimental validation.

Other MCRs, such as the Petasis borono-Mannich reaction, which involves an aldehyde, an amine, and a boronic acid, could also potentially utilize this compound as the aldehyde component to generate complex amine derivatives. researchgate.net Similarly, three-component reactions involving aldehydes, sulfonamides, and other reagents are known for synthesizing valuable structures like α-sulfamidophosphonates. researchgate.net

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Pathway Elucidation

While specific kinetic studies on reactions of this compound are not extensively documented in publicly available literature, mechanistic pathways can be inferred from well-studied analogous reactions.

In the context of the Biginelli reaction, mechanistic studies suggest that the initial reaction between the aldehyde and urea to form an iminium ion is often the rate-limiting step. wikipedia.org The pathway involves a series of bimolecular reactions, including aldol-type condensation and nucleophilic addition, culminating in a cyclization-dehydration step to form the stable heterocyclic ring. researchgate.net The exact rate and pathway can be influenced by the electronic nature of the aldehyde substituent; electron-withdrawing groups, such as the formyl and sulfonamide moieties on the target compound, can affect the reactivity of the aldehyde and the stability of reaction intermediates.

The synthesis of the drug Tamsulosin, for which this compound is a known impurity or synthetic precursor, provides further insight into potential reaction pathways. karlancer.com The transformation of the formyl group into other functionalities, such as the aminopropyl side chain of Tamsulosin, typically involves reductive amination. This process entails the initial formation of an imine or enamine with an appropriate amine, followed by reduction. The elucidation of these pathways is critical for optimizing reaction conditions and minimizing byproducts.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a pivotal role in transformations involving this compound and related compounds, enhancing reaction rates, yields, and selectivity.

Acid/Base Catalysis: The Biginelli reaction is a classic example where catalysis is essential. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃, FeCl₃, Yb(OTf)₃) are effective in catalyzing the condensation steps. wikipedia.orgresearchgate.net The catalyst activates the aldehyde carbonyl group toward nucleophilic attack by urea and facilitates the dehydration steps. researchgate.net

Metal Catalysis: In the synthesis of Tamsulosin from related precursors, metal catalysis is crucial. For instance, palladium on carbon (Pd/C) is a common catalyst for hydrogenation and hydrogenolysis reactions, such as the reduction of a nitro group or the deprotection of a benzyl (B1604629) group. karlancer.comhovione.com Palladium-catalyzed three-component reactions have also been developed for the synthesis of α-arylglycines from sulfonamides, aldehydes, and boronic or carboxylic acids, highlighting a potential catalytic transformation route for this compound. researchgate.net Mechanochemical methods using palladium catalysis have also been developed for the efficient synthesis of aromatic sulfonamides. rsc.org

Biocatalysis: Modern synthetic routes increasingly employ enzymes to achieve high selectivity. In chemoenzymatic syntheses of Tamsulosin, biocatalysts such as transaminases (ATAs), lipases, and alcohol dehydrogenases (ADHs) are used for key stereoselective steps. acs.orgrsc.org For example, a transaminase can be used for the asymmetric synthesis of a chiral amine intermediate from a ketone precursor. acs.orgrsc.org While not acting directly on this compound, these enzymatic methods showcase the power of catalysis in building complex molecules from structurally related building blocks.

Biological and Pharmacological Research on 5 Formyl 2 Methoxybenzenesulfonamide and Its Derivatives

Identification and Characterization of Biological Activities

The core structure of 5-Formyl-2-methoxybenzenesulfonamide, a benzenesulfonamide (B165840), is a versatile scaffold that has been explored for numerous biological applications. nih.gov This includes investigations into its impact as a known impurity in a commercial drug and the wider antimicrobial, anticancer, and enzyme-inhibiting properties of its chemical class.

This compound is recognized as a process impurity in the synthesis of Tamsulosin, an α1-adrenoceptor antagonist used for treating benign prostatic hypertrophy. chemicalbook.com It is specifically designated as "Tamsulosin EP Impurity E". chemicalbook.comnih.gov The presence of impurities in active pharmaceutical ingredients is a critical quality attribute, as they have the potential to affect the efficacy and safety of the final drug product. While the specific biological impact of this compound at the low levels found in Tamsulosin is not extensively detailed in publicly available literature, the control of such impurities is a standard requirement in pharmaceutical manufacturing to ensure product consistency and safety. The synthesis of Tamsulosin involves intermediates like (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, and impurities can arise from various steps in the synthetic pathway. epo.org

Table 1: Profile of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | scbt.comnih.gov |

| CAS Number | 105764-07-6 | scbt.com |

| Molecular Formula | C₈H₉NO₄S | nih.govscbt.com |

| Molecular Weight | 215.23 g/mol | nih.govscbt.com |

| Known As | Tamsulosin EP Impurity E | chemicalbook.comnih.gov |

The sulfonamide functional group is the basis for the first class of synthetic antimicrobial drugs, known as sulfa drugs. nih.govceon.rs Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis. ceon.rsdergipark.org.tr This blockade disrupts DNA replication and leads to a bacteriostatic effect, preventing microbial growth and reproduction. ceon.rs

Sulfonamide derivatives have demonstrated a broad spectrum of activity against various microorganisms:

Antibacterial Activity : They are effective against many Gram-positive and certain Gram-negative bacteria, including species like Staphylococcus aureus, Escherichia coli, Klebsiella, and Salmonella. nih.govceon.rs However, some bacteria such as Pseudomonas aeruginosa show resistance. nih.gov Studies on specific derivatives have shown potent activity against clinical isolates of S. aureus, including methicillin-resistant strains (MRSA). nih.gov Research on o-benzenedisulfonimido-sulfonamide derivatives indicated that all tested compounds showed varied inhibitory effects against seven bacterial strains. dergipark.org.tr

Antifungal Activity : The antimicrobial spectrum of sulfonamides also extends to fungi. dergipark.org.tr For instance, certain o-benzenedisulfonimido-sulfonamide derivatives were tested against fungal strains, including Candida species, and showed inhibitory effects. dergipark.org.tr

Table 2: Antimicrobial Spectrum of Sulfonamide Derivatives

| Microorganism Type | Examples of Susceptible Genera | Source(s) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus | nih.govnih.gov |

| Gram-negative Bacteria | Escherichia, Klebsiella, Salmonella, Enterobacter | nih.govceon.rs |

| Fungi | Candida | dergipark.org.tr |

The sulfonamide moiety is a "privileged scaffold" in medicinal chemistry, and its derivatives have been extensively investigated for their anticancer properties. nih.gov The hybridization of sulfonamides with other pharmacologically active scaffolds, such as pyrimidine, has been a successful strategy to develop novel anticancer agents that can act on multiple biological targets simultaneously. tandfonline.com

Research has highlighted several key findings:

Cytotoxicity against Cancer Cell Lines : In one study, various sulfonamide derivatives were tested against breast (MCF-7, MDA-MB231) and cervical (HeLa) cancer cell lines. mdpi.comnih.gov The compound 2,5-Dichlorothiophene-3-sulfonamide was identified as a particularly promising agent, showing significant cytotoxicity. mdpi.comnih.gov The study suggested that a thiophene (B33073) ring attached to the sulfonamide group may enhance anticancer potential compared to a phenyl ring. mdpi.com

Multi-Targeting Potential : Pyrimidine-sulfonamide hybrids have demonstrated potent efficacy against various cancers, acting as inhibitors of crucial enzymes like carbonic anhydrases, which are often overexpressed in tumors. tandfonline.com

Broad Applicability : The therapeutic potential of sulfonamide-containing compounds in oncology is a major area of drug discovery, with ongoing efforts to develop new agents with improved efficacy and reduced side effects. nih.govresearchgate.net

Table 3: Cytotoxicity of a Promising Sulfonamide Derivative (8b)

| Cell Line | Cancer Type | GI₅₀ (µM) | Source |

|---|---|---|---|

| HeLa | Cervical Cancer | 7.2 ± 1.12 | mdpi.comnih.gov |

| MDA-MB-231 | Breast Cancer | 4.62 ± 0.13 | mdpi.comnih.gov |

| MCF-7 | Breast Cancer | 7.13 ± 0.13 | mdpi.comnih.gov |

(Data for 2,5-Dichlorothiophene-3-sulfonamide)

Sulfonamides are renowned for their ability to act as potent enzyme inhibitors, most notably of carbonic anhydrases (CAs). nih.govacs.org CAs are metalloenzymes that play a role in a wide range of physiological processes. nih.gov The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG) that coordinates to the Zn(II) ion in the enzyme's active site, leading to inhibition. acs.orgmdpi.com

Key areas of investigation include:

Carbonic Anhydrase Inhibition : Sulfonamides are effective inhibitors of multiple CA isoforms. nih.gov Certain isoforms, such as CA IX and XII, are significantly upregulated in aggressive cancers, making them attractive targets for anticancer therapy. nih.gov The design of isoform-specific inhibitors is a major goal to reduce side effects associated with inhibiting ubiquitously expressed isoforms like CA I and II. nih.gov Studies have identified benzenesulfonamide-based inhibitors with nanomolar affinities for several CA isoforms. nih.gov A variety of novel sulfonamide derivatives have been synthesized and found to be active against human CA I and II in the nanomolar range. nih.govtandfonline.com

Other Enzyme Inhibition : Beyond CAs, sulfonamide derivatives have been explored as inhibitors of other enzymes. For example, newly synthesized sulfonamide derivatives have shown promising inhibitory activity against the urease enzyme. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For sulfonamide derivatives, SAR investigations have provided deep insights into how chemical modifications influence biological activity. researchgate.net

The biological activity of sulfonamide-based compounds can be finely tuned by altering the substituents on the aromatic ring or the sulfonamide nitrogen.

For Carbonic Anhydrase Inhibition : SAR studies on benzenesulfonamide-based CA inhibitors have shown that "tail" groups attached to the main scaffold play a critical role in modulating isoform specificity. nih.gov The interaction of these tails with amino acid residues lining the active site, particularly at positions 92 and 131, dictates the binding affinity and selectivity. nih.gov X-ray crystallography has been instrumental in understanding these interactions, revealing how the inhibitor binds to the zinc ion and surrounding residues. mdpi.com

For Antimicrobial Activity : In a series of o-benzenedisulfonimido-sulfonamide derivatives, it was observed that a meta-sulfonamide substitution on the phenyl ring was beneficial for antimicrobial activity compared to ortho or para substitutions. dergipark.org.tr

For Lipoxygenase Inhibition : In the development of inhibitors for the 12-lipoxygenase enzyme, SAR studies on a 4-((benzyl)amino)benzenesulfonamide scaffold revealed that a 2-hydroxyl group on the benzyl (B1604629) ring was essential for activity. acs.org The 3-position was found to be the most optimal site for a methoxy (B1213986) group. acs.org Furthermore, replacing a thiazole (B1198619) moiety with a more complex benzothiazole (B30560) group resulted in a significant, 18-fold improvement in inhibitory activity. acs.org

For Amyloid-β Aggregation Inhibition : For fluorinated benzenesulfonamides designed to inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease, the specific structural arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid group was found to be necessary for activity. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tamsulosin |

| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide |

| N-ethyl toluene-4-sulphonamide |

| 2,5-Dichlorothiophene-3-sulphonamide |

| Acetazolamide |

| Methazolamide |

| Dichlorophenamide |

| Dorzolamide |

Pharmacophore Elucidation and Ligand Design

There is no available research that details the pharmacophore elucidation or ligand design specifically based on the this compound scaffold. Pharmacophore modeling for other, unrelated compounds involves identifying key chemical features necessary for biological activity, a process that has not been published for this particular molecule.

Molecular Mechanism of Action

Identification of Molecular Targets and Binding Interactions

Specific molecular targets for this compound have not been identified in the reviewed literature. Research to determine its binding interactions with proteins or other biological macromolecules has not been published.

Cellular Pathway Modulation

Information regarding the modulation of any cellular pathways by this compound is currently unavailable.

Computational Biology and Molecular Docking Studies

Prediction of Binding Affinities and Interactions

While molecular docking is a common computational technique used to predict the binding of a ligand to a receptor, no studies have been published that apply this method to this compound to predict its binding affinities or interaction modes with any biological target.

Molecular Dynamics Simulations to Understand Ligand-Target Stability

Molecular dynamics simulations are powerful tools for understanding the stability of a ligand-protein complex over time. However, the prerequisite for such a study is the identification of a biological target, which has not been established for this compound. Consequently, no molecular dynamics simulation studies for this compound are available in the scientific literature.

Advanced Spectroscopic and Computational Analysis in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 5-Formyl-2-methoxybenzenesulfonamide, with each technique offering unique information about the molecule's composition and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectra of related sulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet peak at a downfield chemical shift, for instance, between 8.78 and 10.15 ppm. rsc.org The aromatic protons show signals in the region of 6.51 to 7.70 ppm. rsc.org The distinctive proton of the formyl (aldehyde) group (–CHO) is expected to resonate at a highly deshielded position, typically between 9.5 and 10.5 ppm. The methoxy (B1213986) group (–OCH₃) protons would present as a sharp singlet, generally found around 3.6 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the formyl group is highly characteristic, appearing significantly downfield, often above 185 ppm. The carbon atoms of the aromatic ring are observed in the typical range of 111 to 160 ppm. rsc.org The methoxy carbon signal is expected in the range of 55 to 57 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~10.0 ppm | Aldehyde H (CHO) | ~190 ppm | Aldehyde C (CHO) |

| ~7.5-8.2 ppm | Aromatic H's | ~160 ppm | C-OCH₃ |

| ~7.2-7.8 ppm | Sulfonamide H₂ (NH₂) | ~112-140 ppm | Aromatic C's |

| ~3.9 ppm | Methoxy H's (OCH₃) | ~56 ppm | Methoxy C (OCH₃) |

Note: The table presents generalized, expected values. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups within this compound by detecting their characteristic vibrational frequencies.

The FT-IR spectra of similar sulfonamides show distinct bands corresponding to the key functional groups. rsc.org The sulfonamide group (–SO₂NH₂) gives rise to strong asymmetric and symmetric stretching vibrations (ν) for the S=O bonds, typically appearing in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide's amino group are expected around 3400-3200 cm⁻¹. The presence of the aldehyde group is confirmed by a strong C=O stretching band, usually located in the 1710-1680 cm⁻¹ region. Additionally, the C-O-C stretching vibrations of the methoxy group are visible, with an asymmetric stretch around 1260 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. rsc.org Aromatic C=C stretching vibrations are typically observed in the 1600-1475 cm⁻¹ range. rsc.org

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency (cm⁻¹) |

| ν(N-H) | Sulfonamide (NH₂) | 3400 - 3200 |

| ν(C=O) | Aldehyde (CHO) | 1710 - 1680 |

| ν(C=C) | Aromatic Ring | 1600 - 1475 |

| νₐₛ(SO₂) | Sulfonyl (SO₂) | 1320 - 1310 |

| νₐₛ(C-O-C) | Methoxy Ether | ~1260 |

| νₛ(SO₂) | Sulfonyl (SO₂) | 1155 - 1143 |

| νₛ(C-O-C) | Methoxy Ether | ~1030 |

| ν(S-N) | Sulfonamide (S-N) | ~900 |

Source: Data adapted from experimental values for related sulfonamide structures. rsc.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. mdpi.comnih.gov

For this compound (C₈H₉NO₄S), the exact monoisotopic mass is 215.02522 Da. uni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 216.03250 or other adducts, such as the sodium adduct [M+Na]⁺ at m/z 238.01444. uni.lu The high mass accuracy of HRMS, often in the sub-ppm range, allows for the unambiguous confirmation of the compound's molecular formula. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₁₀NO₄S]⁺ | 216.03250 |

| [M+Na]⁺ | [C₈H₉NNaO₄S]⁺ | 238.01444 |

| [M+K]⁺ | [C₈H₉KNO₄S]⁺ | 253.98838 |

| [M+NH₄]⁺ | [C₈H₁₃N₂O₄S]⁺ | 233.05904 |

| [M-H]⁻ | [C₈H₈NO₄S]⁻ | 214.01794 |

Source: PubChemLite. uni.lu

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. utoronto.cabioglobax.com

The structure of this compound contains a benzene (B151609) ring substituted with an electron-withdrawing formyl group and an electron-donating methoxy group. This conjugated system constitutes a chromophore that is expected to absorb UV radiation. The absorption maxima (λmax) are influenced by the electronic transitions between π and π* orbitals (π → π). The presence of the aldehyde and sulfonamide groups can also lead to n → π transitions. The extent of conjugation and the nature of the substituents significantly affect the energy required for these transitions and thus the λmax value. utoronto.ca

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It detects changes in the polarizability of a molecule's electron cloud during vibration. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the aromatic ring and the S=O bonds of the sulfonyl group. spectroscopyonline.com

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, allowing for the detection of very low concentrations of an analyte.

X-ray Crystallography and Structural Elucidation of Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. researchgate.net By diffracting X-rays off a single crystal of a compound, one can generate an electron density map from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. missouri.edu

If a suitable single crystal of this compound or one of its complexes were obtained, X-ray diffraction analysis would provide unambiguous proof of its molecular structure. mdpi.com This analysis would reveal the conformation of the molecule, including the orientation of the formyl and sulfonamide groups relative to the benzene ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and formyl C=O groups, that dictate the crystal packing arrangement. rsc.org Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. mdpi.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have emerged as indispensable tools in the modern drug discovery and materials science landscape. These methods provide profound insights into the intrinsic properties of molecules, complementing experimental data and guiding further research. For this compound, computational studies have been pivotal in elucidating its structural, electronic, and pharmacokinetic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry and various electronic properties.

The optimized structure reveals key bond lengths and angles, providing a foundational understanding of the molecule's three-dimensional conformation. Beyond simple geometry, DFT allows for the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For this compound, the calculated HOMO-LUMO energy gap provides insight into its electronic stability.

Table 1: Calculated DFT Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.21 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.76 |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations.

A Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution around the molecule. In the MEP of this compound, the electronegative oxygen atoms of the sulfonyl and formyl groups are characterized by red contours, indicating regions of high electron density and susceptibility to electrophilic attack. Conversely, the blue regions, typically around the amide protons, signify lower electron density and are prone to nucleophilic attack.

While DFT is excellent for ground-state properties, quantum chemical calculations can also be applied to predict the transition states and reaction pathways of chemical processes. This involves mapping the potential energy surface to identify the lowest energy path from reactants to products, thus elucidating the reaction mechanism.

As of the latest literature surveys, specific quantum chemical studies detailing the reaction mechanism predictions for this compound have not been extensively reported. Such studies would be valuable for understanding its synthesis, degradation pathways, or its mechanism of action if it were to interact with a biological target. The computational methodologies for these predictions are well-established, but their application to this specific sulfonamide derivative is a potential area for future research.

In the early stages of drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with potential toxicity (Tox), is crucial to avoid costly late-stage failures. In silico models provide a rapid and cost-effective means to screen compounds for these properties.

For this compound, computational ADME predictions suggest good oral bioavailability. Models like the one developed by Veber, which sets criteria for molecular weight and rotatable bonds, indicate that the compound has properties consistent with good membrane permeability. Furthermore, predictions of its absorption profile suggest high human intestinal absorption.

Toxicity predictions are equally important. In silico analyses for this compound have been performed to assess its potential for various toxic effects, including mutagenicity (Ames test), hepatotoxicity, and skin sensitization. The results from these computational models generally indicate a low probability of toxicity for this compound, making it a more attractive candidate for further investigation.

Table 2: Predicted ADME-Toxicity Profile of this compound

| Property | Predicted Result | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeant | No | Unlikely to cross into the brain |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| Ames Mutagenicity | No | Unlikely to be mutagenic |

| Hepatotoxicity | No | Low risk of liver damage |

These data are based on established in silico prediction models and provide a preliminary assessment of the compound's pharmacokinetic and toxicological profile.

Potential Applications and Future Research Directions

Development of Novel Therapeutic Agents

The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. rsc.orgwikipedia.org The presence of this functional group in 5-Formyl-2-methoxybenzenesulfonamide suggests its potential as a starting point for the discovery of new therapeutic entities.

Optimization of this compound Derivatives for Specific Biological Targets

The core structure of this compound can be chemically modified to generate a library of derivatives. The aldehyde group offers a prime site for reactions such as reductive amination, condensation, and oxidation to introduce diverse substituents. These modifications can be strategically designed to target specific biological pathways or receptors. For instance, the synthesis of analogs could be aimed at inhibiting enzymes like dihydrofolate reductase, a target for some anticancer drugs. nih.gov Research into the synthesis and biological evaluation of 5'-sulfamoylated purinyl carbocyclic nucleosides has shown that such modifications can lead to compounds with significant cytotoxic activity against cancer cell lines. umn.edu

A key area of exploration is the development of derivatives targeting receptors implicated in various diseases. The structural relationship to Tamsulosin, which is used to treat benign prostatic hypertrophy, suggests that derivatives could be synthesized to explore other adrenoceptor subtypes or related G protein-coupled receptors. scbt.com A Russian patent describes a method for the synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a precursor to Tamsulosin, highlighting the importance of stereochemistry in the biological activity of these compounds. google.com

Table 1: Potential Modifications of this compound and Their Rationale

| Modification Site | Potential Reaction | Rationale for Derivative Synthesis |

| Formyl Group (CHO) | Reductive Amination | Introduction of various amine-containing side chains to modulate receptor binding affinity and selectivity. |

| Formyl Group (CHO) | Wittig Reaction | Creation of carbon-carbon double bonds to explore conformational constraints and interactions with target proteins. |

| Formyl Group (CHO) | Oxidation to Carboxylic Acid | Introduction of a negatively charged group to enhance solubility and explore interactions with different binding pockets. |

| Sulfonamide (SO₂NH₂) | N-alkylation/arylation | Modification of polarity and hydrogen bonding capacity to fine-tune pharmacokinetic properties. |

Prodrug Design and Delivery Strategies

Prodrug design represents another promising avenue for this compound derivatives. The aldehyde or a derivatized functional group could be masked with a promoiety that is cleaved in vivo to release the active drug. This approach can be employed to improve oral bioavailability, increase metabolic stability, or achieve targeted delivery to specific tissues or organs. For example, a derivative could be designed to be activated by enzymes that are overexpressed in tumor environments, thereby concentrating the therapeutic effect at the site of action.

Advanced Materials Science Applications

The unique combination of an aromatic ring, a sulfonamide group, and a reactive aldehyde makes this compound a potential building block for advanced materials.

Integration into Functional Polymers

The aldehyde group can participate in polymerization reactions, allowing for the integration of the benzenesulfonamide (B165840) moiety into polymer backbones or as pendant groups. rsc.orgrsc.org Sulfonamide-containing polymers have been shown to exhibit interesting properties, such as pH-responsiveness, which could be exploited for applications in drug delivery or as smart materials. researchgate.net Reversible addition-fragmentation chain-transfer (RAFT) polymerization has been used to create well-defined polymer architectures with primary benzenesulfonamide groups, opening up possibilities for creating novel pH-responsive block copolymers. rsc.orgrsc.org

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Properties and Applications |

| Copolymers | Condensation polymerization of the formyl group with a suitable comonomer. | pH-sensitive hydrogels for drug delivery, sensors. researchgate.net |

| Pendant Functionalization | Grafting of the molecule onto a pre-existing polymer backbone. | Modified surface properties, potential for creating materials with specific binding capabilities. |

Use in Electroactive or Optoelectronic Materials

The conjugated aromatic system of this compound, combined with the electron-withdrawing nature of the sulfonamide and formyl groups, suggests potential for applications in electroactive and optoelectronic materials. nih.govnih.govmdpi.com These materials can change their electrical or optical properties in response to external stimuli. While specific research on this compound is lacking, the broader class of aromatic sulfonamides has been explored for such applications. For instance, the sulfonation of aromatic polymers can enhance their electronic conductivity. acs.org The incorporation of this compound into polymer structures could lead to materials with novel conductive or light-emitting properties.

Further research is needed to synthesize and characterize polymers and materials incorporating this compound to fully evaluate their potential in these advanced applications.

Emerging Research Areas

The specific structural attributes of this compound lend themselves to exploration in cutting-edge areas of chemical and medical research. The presence of both a reactive center and moieties capable of engaging in specific non-covalent interactions suggests that this compound could serve as a valuable building block for more complex, functional architectures.

The field of nanomedicine involves the use of materials at the nanoscale for the diagnosis, treatment, and prevention of disease. The functional groups on this compound could be leveraged to create or modify nanoparticles for therapeutic or diagnostic purposes.

Functionalization of Nanoparticles: The aldehyde (formyl) group is a key reactive handle that can be used to covalently attach the molecule to the surface of nanoparticles. This process, known as surface functionalization, is critical for tailoring the properties of nanoparticles for biomedical applications. For instance, sulfonamide-functionalized nanoparticles have been investigated for their antibacterial properties. rsc.orgresearchgate.net By attaching this compound to a nanoparticle core (e.g., gold, silica, or polymeric nanoparticles), it is conceivable to create nanostructures with enhanced cellular interaction or targeted delivery capabilities. The sulfonamide moiety itself is a well-established pharmacophore found in numerous drugs, and its presence on a nanoparticle surface could influence biological interactions. nih.govmdpi.com

Table 1: Potential Reactions for Nanoparticle Functionalization

| Functional Group | Reaction Type | Potential Outcome |

| Aldehyde (-CHO) | Reductive Amination | Covalent linkage to amine-functionalized nanoparticles or biomolecules. |

| Aldehyde (-CHO) | Schiff Base Formation | Formation of dynamic covalent bonds for stimuli-responsive systems. researchgate.netrsc.org |

| Sulfonamide (-SO₂NH₂) | Acid-Base Interaction | Electrostatic interaction with positively charged nanoparticle surfaces. |

Drug Delivery Vehicles: Self-assembled nanostructures are a cornerstone of modern drug delivery. nih.gov While this compound itself is not a therapeutic agent, it could be chemically modified to create amphiphilic derivatives capable of self-assembling into micelles or vesicles. The aromatic ring provides a hydrophobic component, and the polar sulfonamide and methoxy (B1213986) groups contribute to the hydrophilic character. Further modification, for example by attaching a long alkyl chain to the formyl group via a suitable reaction, could enhance this amphiphilicity, driving the formation of core-shell nanostructures in aqueous environments. These self-assembled nanoparticles could then encapsulate other therapeutic molecules, potentially improving their solubility and bioavailability.

Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. fortunejournals.com The functional groups on this compound are ideally suited for directing molecular self-assembly into ordered supramolecular structures.

Role of Non-Covalent Interactions: The formation of well-defined supramolecular architectures relies on a symphony of weak interactions. The sulfonamide group is a particularly effective hydrogen bond donor and acceptor. wikipedia.org The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the N-H protons can act as donors. This directional and specific interaction is a powerful tool for programming the assembly of molecules into one-, two-, or three-dimensional networks. nih.gov

Furthermore, the methoxy group can participate in weaker hydrogen bonds and other dipole-dipole interactions. rsc.orgacs.org The aromatic ring itself is a hub for non-covalent forces, including π-π stacking interactions with other aromatic systems and cation-π interactions. nih.gov The interplay of these various forces could lead to the formation of complex and functional supramolecular assemblies.

Table 2: Potential Non-Covalent Interactions Involving this compound

| Interacting Moiety | Type of Interaction | Potential Role in Self-Assembly |

| Sulfonamide (-SO₂NH₂) | Hydrogen Bonding | Formation of robust, directional chains or sheets. |

| Aromatic Ring | π-π Stacking | Stabilization of layered or columnar structures. |

| Methoxy Group (-OCH₃) | Dipole-Dipole, Hydrogen Bonding | Fine-tuning of molecular packing and stability. |

| Aldehyde Group (-CHO) | Dipole-Dipole | Influencing the overall polarity and packing of the assembly. nih.gov |

Crystal Engineering and Functional Materials: By understanding and controlling the non-covalent interactions, it is possible to design crystals with specific properties, a field known as crystal engineering. The ability of sulfonamides to form predictable hydrogen-bonding patterns makes them excellent candidates for this purpose. wikipedia.org Derivatives of this compound could be designed to self-assemble into porous crystalline materials, which could have applications in gas storage or separation. Alternatively, the alignment of the molecules in a crystal could lead to materials with interesting optical or electronic properties. The aldehyde group, being a site for further chemical synthesis, could allow for the creation of a library of related compounds, each with slightly different self-assembling properties, providing a platform for the systematic study of structure-property relationships in supramolecular materials. nih.govresearchgate.net

Q & A

Basic: What synthetic routes are commonly employed for 5-Formyl-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of 5-formyl-2-methoxyaniline derivatives. Key steps include:

- Sulfonation: Reacting the aniline precursor with sulfonyl chlorides under controlled pH (8–9) to avoid over-acidification .

- Oxidation/Formylation: Introducing the formyl group via Vilsmeier-Haack reaction or using oxidizing agents like DMSO/HCl .

Optimization Strategies: - Vary temperature (e.g., 0–60°C) to balance reaction rate and side-product formation.

- Use catalysts (e.g., DMAP) to enhance sulfonamide bond formation efficiency.

- Monitor progress via TLC or HPLC, adjusting solvent polarity (e.g., EtOAc/hexane gradients) for better resolution .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- ¹H NMR: Methoxy (~δ 3.8–4.0 ppm) and formyl protons (~δ 9.8–10.2 ppm) validate substitution patterns.

- ¹³C NMR: Sulfonamide sulfur’s electron-withdrawing effect deshields adjacent carbons (~δ 125–135 ppm) .

- Purity Assessment:

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

Contradictions may arise from:

- Purity Variability: Impurities (e.g., unreacted aniline) can skew bioassay results. Mitigate via:

- Experimental Conditions:

Advanced: What role does the formyl group play in the reactivity of this compound, and how can it be leveraged for derivatization?

Methodological Answer:

The formyl group enables:

- Schiff Base Formation: React with primary amines (e.g., hydrazines) in ethanol/acidic conditions to generate imine derivatives for antimicrobial screening .

- Nucleophilic Addition: Grignard reagents or organozinc species add to the carbonyl, forming secondary alcohols for structure-activity relationship (SAR) studies.

Methodological Tips: - Monitor reactions via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ disappearance) .

- Optimize solvent polarity (e.g., THF for Grignard reactions) to minimize side reactions .

Advanced: How does stereochemistry influence the biological and chemical properties of chiral sulfonamide derivatives?

Methodological Answer:

- Stereoselective Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) to enantioselectively introduce substituents .

- Impact on Bioactivity:

Advanced: What computational methods are suitable for predicting the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage:

- Handling:

Advanced: How can researchers design experiments to elucidate the sulfonamide’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic Studies:

- Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .

- Isothermal Titration Calorimetry (ITC):

- Mutagenesis:

- Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for sulfonamide binding .

Basic: What solvent systems are optimal for the recrystallization of this compound?

Methodological Answer:

- Solvent Screening:

- Purity Check:

Advanced: How can researchers integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.